molecular formula C34H52O7 B1235350 Vitamin D2 3-glucuronide CAS No. 57803-96-0

Vitamin D2 3-glucuronide

Cat. No. B1235350
CAS RN: 57803-96-0
M. Wt: 572.8 g/mol
InChI Key: NLCXHIGBBJLZMX-HLQYQDSBSA-N
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Description

Vitamin D2 3-glucuronide, also known as vitamin D2 glucosiduronate, belongs to the class of organic compounds known as vitamin d and derivatives. Vitamin D and derivatives are compounds containing a secosteroid backbone, usually secoergostane or secocholestane. Vitamin D2 3-glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. Vitamin D2 3-glucuronide has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, vitamin D2 3-glucuronide is primarily located in the cytoplasm and membrane (predicted from logP).

Scientific Research Applications

Metabolic Pathways and Conjugation

Vitamin D2 3-glucuronide is involved in several metabolic pathways. Wang et al. (2014) identified human uridine 5'-diphosphoglucuronyltransferases (UGTs) UGT1A4 and UGT1A3 as principal catalysts of 25-hydroxyvitamin D3 glucuronidation in the liver. This study highlights the importance of Vitamin D2 3-glucuronide in vitamin D homeostasis and metabolism (Wang et al., 2014).

Role in Disease Management

K. T. Peeyush et al. (2010) explored the effect of Vitamin D3 supplementation on gene expression related to dopaminergic and cholinergic receptors in the cerebellum of diabetic rats, implying a potential therapeutic role of vitamin D and its metabolites in neuroprotection and diabetes management (Peeyush et al., 2010).

Enterohepatic Circulation and Transport Mechanisms

Gao et al. (2018) investigated the enterohepatic transport mechanisms of 25-hydroxyvitamin D3 glucuronide, suggesting its role in vitamin D receptor-dependent gene regulation in enterocytes. This underscores the physiological relevance of Vitamin D2 3-glucuronide in the intestinal tract (Gao et al., 2018).

Pharmacokinetics and Metabolism

The pharmacokinetics of Vitamin D2 3-glucuronide have been explored, with Shimada et al. (1997) characterizing its metabolites in rat bile, shedding light on its role in excretion and metabolism of vitamin D2 (Shimada et al., 1997).

Antioxidant Properties and Cancer Research

In the context of cancer research, Mukhopadhyay et al. (2000) studied vitamin D3 as a modulator of cellular antioxidant defense in murine lymphoma, suggesting the potential antioxidative properties of Vitamin D and its metabolites (Mukhopadhyay et al., 2000).

properties

CAS RN

57803-96-0

Product Name

Vitamin D2 3-glucuronide

Molecular Formula

C34H52O7

Molecular Weight

572.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C34H52O7/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-34(26,27)6)12-13-24-18-25(14-11-21(24)4)40-33-30(37)28(35)29(36)31(41-33)32(38)39/h9-10,12-13,19-20,22,25-31,33,35-37H,4,7-8,11,14-18H2,1-3,5-6H3,(H,38,39)/b10-9+,23-12+,24-13+/t20-,22+,25?,26+,27?,28-,29-,30+,31-,33+,34+/m0/s1

InChI Key

NLCXHIGBBJLZMX-HLQYQDSBSA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C\3/CC(CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C

physical_description

Solid

synonyms

vitamin D2 3 beta-glucosiduronate
vitamin D2 3-glucuronide
vitamin D2 glucosiduronate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vitamin D2 3-glucuronide
Reactant of Route 2
Vitamin D2 3-glucuronide
Reactant of Route 3
Vitamin D2 3-glucuronide
Reactant of Route 4
Vitamin D2 3-glucuronide
Reactant of Route 5
Vitamin D2 3-glucuronide
Reactant of Route 6
Vitamin D2 3-glucuronide

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